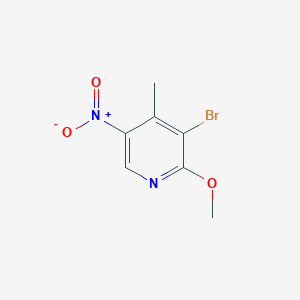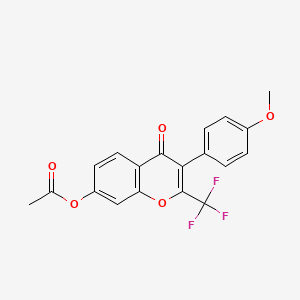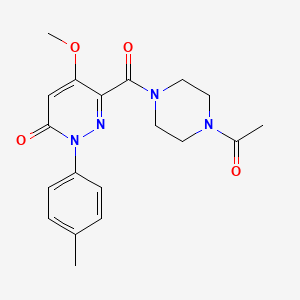
6-(4-アセチルピペラジン-1-カルボニル)-5-メトキシ-2-(4-メチルフェニル)ピリダジン-3-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one” is related to a class of compounds that are of interest in pharmaceutical research . These compounds, including pyridazinone-based series, have been studied as potential inhibitors of Fatty Acid Binding Protein 4 (FABP4) . FABP4 inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
作用機序
The mechanism of action of 6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in cellular signaling pathways. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate immune responses. It has also been shown to have antioxidant properties and protect against oxidative stress.
実験室実験の利点と制限
One of the advantages of using 6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one in lab experiments is its potential as a tool for studying cellular signaling pathways and protein-protein interactions. It has also been shown to have low toxicity and high stability. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, it may be useful to investigate its potential as a tool for drug discovery and development.
合成法
The synthesis of 6-(4-Acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-acetylpiperazine-1-carbonyl chloride with 5-methoxy-2-(4-methylphenyl)pyridazin-3-one in the presence of a base such as triethylamine. This method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
抗炎症剤
ピリダジノン誘導体は、ホスホジエステラーゼ4(PDE4)を阻害する能力があるため、潜在的な抗炎症剤として研究されています。 この阻害は炎症を軽減できるため、これらの化合物は炎症性疾患の治療候補となります .
循環器系薬
初期には、ピリダジノン誘導体は心臓血管の特性について調査されました。 これらの化合物は、さまざまな心臓血管疾患の治療に不可欠な強心作用、血管拡張作用、抗不整脈作用、降圧作用に関連付けられています .
抗菌活性
これらの誘導体は、幅広い抗菌活性を示し、耐性菌株や他の病原体と戦うための新しい抗生物質の開発において価値があります .
抗がん特性
ピリダジノン環は、がん研究において有望であり、誘導体は癌細胞の増殖を阻害する可能性について研究されています .
中枢神経系(CNS)薬
ピリダジノン誘導体は、抗うつ作用、不安解消作用、鎮静作用、催眠作用、抗てんかん作用など、さまざまなCNS関連活性を有することが判明しています。 そのため、これらの化合物は、CNS疾患の新しい治療法を開発するための潜在的な候補となります .
消化器系治療
これらの化合物は、抗潰瘍作用と抗分泌作用を示し、潰瘍などの消化器系疾患の治療における使用が示唆されています .
抗糖尿病作用
一部のピリダジノン誘導体は、抗糖尿病作用が認められており、糖尿病の管理における潜在的な応用が示唆されています .
農薬用途
医薬品以外にも、ピリダジノン誘導体は、除草作用と忌避作用があるため、農薬にも使用されており、害虫駆除と作物保護に役立っています .
各用途の詳細な分析と、「6-(4-アセチルピペラジン-1-カルボニル)-5-メトキシ-2-(4-メチルフェニル)ピリダジン-3-オン」という特定の化合物がこれらのカテゴリーにどのように適合するかについては、さらなる研究と実験が必要です。
ピリダジノン誘導体としての潜在的な抗炎症剤 ピリダジンおよびピリダジノン誘導体の薬理活性 生物学的に活性なピリダジンおよびピリダジノン誘導体:レビュー ピリダジノン:薬理フォアの説明における重要な要素
特性
IUPAC Name |
6-(4-acetylpiperazine-1-carbonyl)-5-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-13-4-6-15(7-5-13)23-17(25)12-16(27-3)18(20-23)19(26)22-10-8-21(9-11-22)14(2)24/h4-7,12H,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRWTRQSUMEHKH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)N3CCN(CC3)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-7-hydroxy-N-(5-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2354084.png)
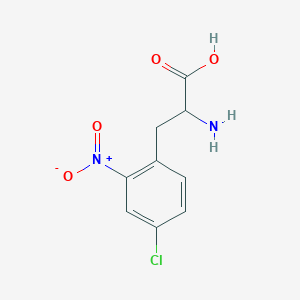
![cis-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanol](/img/structure/B2354087.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)
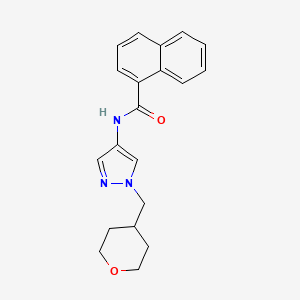
![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)
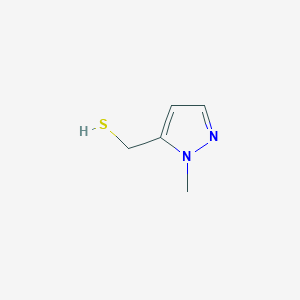
![5-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2354099.png)
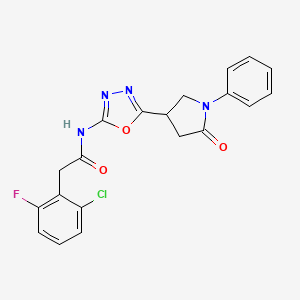

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)
